Cas no 1804432-47-0 (5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde)
5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde
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- Inchi: 1S/C7H3BrF2N2O3/c8-4-1-11-5(7(9)10)3(2-13)6(4)12(14)15/h1-2,7H
- InChI Key: LMKRNKVVNPEYBJ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)F)C(C=O)=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 261
- XLogP3: 1.5
- Topological Polar Surface Area: 75.8
5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058470-1g |
5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde |
1804432-47-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde
Comprehensive Overview of 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde (CAS No. 1804432-47-0)
5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde (CAS No. 1804432-47-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the nitropyridine family, a class of heterocyclic compounds known for their versatile applications in drug discovery and material science. The presence of functional groups such as bromo, difluoromethyl, and nitro makes it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential role in developing novel antimicrobial agents and kinase inhibitors, which are critical in addressing global health challenges like antibiotic resistance and cancer.
In recent years, the demand for 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde has surged due to its unique chemical properties. The difluoromethyl group, for instance, is known to enhance the metabolic stability of pharmaceutical compounds, a feature highly sought after in modern drug design. Additionally, the nitro and aldehyde functionalities provide reactive sites for further chemical modifications, enabling the creation of diverse derivatives. This adaptability aligns with the growing trend of fragment-based drug discovery, where small molecular fragments are used to build larger, more potent drugs. As such, this compound is increasingly featured in scientific literature and patent applications.
From an industrial perspective, CAS No. 1804432-47-0 is often utilized in the synthesis of advanced intermediates for agrochemicals. Its structural framework is particularly useful in developing crop protection agents, which are essential for sustainable agriculture. The compound's ability to act as a building block for more complex molecules makes it a staple in laboratories focused on green chemistry and environmentally friendly pest control solutions. This aligns with the global push toward reducing the ecological footprint of agricultural practices, a topic frequently searched by professionals in the field.
The synthesis and characterization of 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde require advanced techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and consistency, which are critical for reproducible research outcomes. Given the compound's relevance in medicinal chemistry, many academic and industrial labs are investing in optimizing its synthesis routes to improve yield and reduce costs. This focus on efficiency resonates with the broader scientific community's emphasis on cost-effective drug development.
Another area where CAS No. 1804432-47-0 shows promise is in the development of fluorescent probes and imaging agents. The nitropyridine core, combined with the aldehyde group, can be tailored to interact with specific biological targets, making it useful in diagnostic applications. This has sparked interest among researchers working on precision medicine and molecular diagnostics, two rapidly evolving fields that dominate current scientific discourse. The compound's potential in these areas is often highlighted in forums and discussions about next-generation therapeutics.
In conclusion, 5-Bromo-2-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde (CAS No. 1804432-47-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and diagnostics. Its unique structural features and reactivity make it a valuable asset in modern research and development. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative drug design, sustainable agriculture, and cutting-edge diagnostics. For researchers and industry professionals, understanding its properties and applications is essential for staying at the forefront of these dynamic fields.
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